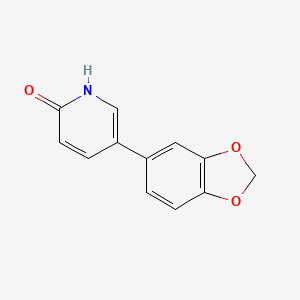
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% (2HMMP) is an organic compound with a wide range of scientific applications. It is a pale yellow crystalline solid which is insoluble in water, but soluble in organic solvents. 2HMMP has been widely studied for its use in the synthesis of various compounds, and its applications in scientific research. In
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including chiral alcohols and amino acids. Additionally, it has been used as a ligand in transition metal-catalyzed reactions, and as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).
Mecanismo De Acción
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have antioxidant effects, and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% has a number of advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it is soluble in organic solvents. Additionally, it is a stable compound which is not easily degraded. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, and it is sensitive to light and air.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95%. It could be used as a catalyst for the synthesis of more complex compounds, or as an inhibitor of other enzymes. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new drugs. Furthermore, it could be used to study the effects of oxidative stress, or to develop new therapeutic agents.
Métodos De Síntesis
2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized via a Mitsunobu reaction between 2-hydroxy-6-(4-methoxy-2-methylphenyl)pyridine and triphenylphosphine. This reaction is carried out in a solvent such as dichloromethane at a temperature of -78°C. The reaction is then quenched with ethanol to form 2-Hydroxy-6-(4-methoxy-2-methylphenyl)pyridine, 95% as a pale yellow solid.
Propiedades
IUPAC Name |
6-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(16-2)6-7-11(9)12-4-3-5-13(15)14-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWBBRJIBUBTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682781 |
Source


|
| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111111-29-5 |
Source


|
| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














